2-Bromo-4-(difluoromethyl)-6-iodopyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H3BrF2IN |
|---|---|
Molecular Weight |
333.90 g/mol |
IUPAC Name |
2-bromo-4-(difluoromethyl)-6-iodopyridine |
InChI |
InChI=1S/C6H3BrF2IN/c7-4-1-3(6(8)9)2-5(10)11-4/h1-2,6H |
InChI Key |
PDWUXXGIQXVPBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)I)C(F)F |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 Bromo 4 Difluoromethyl 6 Iodopyridine
Chemoselectivity and Regioselectivity in Reactions of 2-Bromo-4-(difluoromethyl)-6-iodopyridine
Chemoselectivity in this compound primarily revolves around the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Regioselectivity is influenced by the electronic effects of the difluoromethyl group on the pyridine (B92270) ring.
In transition metal-catalyzed cross-coupling reactions, the reactivity of aryl halides is largely governed by the strength of the carbon-halogen bond. The bond dissociation energies decrease in the order of C-Cl > C-Br > C-I. Consequently, the C-I bond is weaker and more readily cleaved than the C-Br bond. This inherent difference is the foundation for the selective functionalization of this compound.
The oxidative addition step in palladium-catalyzed cycles, a critical step for these reactions, occurs preferentially at the more labile C-I bond. illinois.edu By carefully selecting reaction conditions such as temperature, catalyst, and ligands, it is possible to achieve selective coupling at the C-6 iodo position while leaving the C-2 bromo position intact for subsequent transformations. wikipedia.org This stepwise functionalization enables the synthesis of complex, unsymmetrically substituted pyridine derivatives from a single starting material. For instance, a Sonogashira coupling could be performed selectively at the iodine position at room temperature, followed by a Suzuki coupling at the bromine position under more forcing conditions. wikipedia.org
The difluoromethyl (CF₂H) group at the 4-position exerts a significant influence on the reactivity of the pyridine ring. As a potent electron-withdrawing group, it decreases the electron density of the aromatic system. This electronic effect makes the C-I and C-Br bonds more susceptible to nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. The ability of the difluoromethyl group to act as a hydrogen bond donor can also influence intermolecular interactions and reaction pathways. rsc.org
The placement of the -CF₂H group at the C-4 position, para to the ring nitrogen, symmetrically influences the electronic environment of the C-2 and C-6 positions where the halogens reside. This positioning enhances the electrophilicity of both carbon-halogen bonds, contributing to their high reactivity in cross-coupling processes. nih.gov While the primary driver of selectivity between the two halogen sites is the inherent reactivity difference between iodine and bromine, the electron-withdrawing nature of the difluoromethyl group is crucial for activating both sites for efficient coupling.
Cross-Coupling Reactions of this compound
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. mdpi.comnih.govmdpi.com
Palladium-catalyzed reactions are widely employed to functionalize halogenated pyridines. scirp.org The general mechanism involves an oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst. The high reactivity of the C-I bond in this compound allows these reactions to proceed efficiently, often under mild conditions.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. illinois.edu Due to the differential reactivity of the halogens, a Suzuki-Miyaura reaction on this compound can be directed to selectively occur at the C-6 position by using mild reaction conditions. beilstein-journals.orgmdpi.com A subsequent coupling at the C-2 position can be achieved under different, often more forcing, conditions.
Below is a table representing typical conditions for a selective Suzuki-Miyaura coupling at the C-6 position.
| Component | Example Reagent/Condition | Role |
| Substrate | This compound | Electrophile |
| Coupling Partner | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile Source |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Forms C-C bond |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates boronic acid |
| Solvent | Dioxane/Water or Toluene/Ethanol/Water | Reaction Medium |
| Temperature | 70-100 °C | Provides activation energy |
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. arkat-usa.orgnih.gov This reaction is highly effective for functionalizing this compound. The exceptional reactivity of the C-I bond allows for selective Sonogashira coupling at the C-6 position under very mild conditions, often at or slightly above room temperature, leaving the C-Br bond untouched for further derivatization. soton.ac.uk
The following table outlines representative conditions for a selective Sonogashira coupling at the C-6 position.
| Component | Example Reagent/Condition | Role |
| Substrate | This compound | Electrophile |
| Coupling Partner | Terminal Alkyne (e.g., Phenylacetylene) | Nucleophile |
| Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | Primary Catalyst |
| Co-catalyst | Copper(I) iodide (CuI) | Activates alkyne |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Base and Solvent |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction Medium |
| Temperature | Room Temperature to 60 °C | Provides activation energy |
Palladium-Catalyzed Cross-Coupling Methodologies
Stille and Negishi Coupling Variations
The reactivity of this compound in transition metal-catalyzed cross-coupling reactions is dictated by the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed reactions like the Stille and Negishi couplings, the rate-determining step is typically the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. baranlab.orgwikipedia.orgwikipedia.org The general order of reactivity for halogens in this step is I > Br > Cl. wikipedia.orgorgsyn.org Consequently, for this compound, selective coupling at the more labile carbon-iodine bond (C-6 position) is expected, leaving the carbon-bromine bond (C-2 position) intact for subsequent transformations.
The Stille coupling utilizes organotin reagents and a palladium catalyst to form new carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide range of functional groups. libretexts.org For the target substrate, a selective reaction with an organostannane at the C-6 position can be predicted. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-I bond, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org
The Negishi coupling employs organozinc reagents, which are generally more reactive than their organotin counterparts, often allowing for milder reaction conditions. wikipedia.orgorganic-chemistry.org This reaction also proceeds via a palladium- or nickel-catalyzed cycle. wikipedia.orgnih.gov Similar to the Stille reaction, the greater reactivity of the C-I bond over the C-Br bond would direct the selective functionalization of the C-6 position of this compound. orgsyn.org This regioselectivity allows for a stepwise functionalization strategy, where the C-6 position is modified first via Negishi coupling, followed by a different coupling reaction at the C-2 position.
Table 1: Examples of Regioselective Stille and Negishi Couplings on Dihalopyridines This table presents examples from the literature on similar dihalopyridine scaffolds, illustrating the principle of selective coupling at the more reactive halogen site.
| Coupling Type | Pyridine Substrate | Reagent | Catalyst/Conditions | Major Product | Reference |
|---|---|---|---|---|---|
| Negishi | 2-Bromo-6-iodopyridine | Phenylzinc chloride | Pd(PPh₃)₄, THF | 2-Bromo-6-phenylpyridine | orgsyn.org |
| Stille | 2,6-Dichloropyridine | Vinyltributyltin | Pd(PPh₃)₄, LiCl | 2-Chloro-6-vinylpyridine | organic-chemistry.orglibretexts.org |
| Negishi | 3-Bromo-5-iodopyridine | Ethylzinc bromide | PdCl₂(dppf) | 3-Bromo-5-ethylpyridine | wikipedia.orgnih.gov |
| Stille | 2-Bromo-5-iodopyridine | (Tributylstannyl)furan | Pd(PPh₃)₄, Toluene | 2-Bromo-5-(furan-2-yl)pyridine | wikipedia.org |
Other Transition Metal-Mediated Cross-Coupling Strategies
Beyond Stille and Negishi reactions, the differential reactivity of the C-I and C-Br bonds in this compound allows for a wide array of other selective, transition metal-mediated cross-coupling reactions. The principle of selective oxidative addition (I > Br) remains the guiding factor for regioselectivity in most palladium-catalyzed systems. baranlab.org This enables the molecule to serve as a versatile building block for the synthesis of complex, polysubstituted pyridines.
Commonly employed cross-coupling reactions applicable to this substrate include:
Suzuki-Miyaura Coupling: This reaction uses boronic acids or esters as coupling partners and is widely favored due to the stability and low toxicity of the boron reagents. A selective Suzuki coupling at the C-6 iodo position would be highly efficient.
Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. It would be expected to occur selectively at the C-6 position to introduce an alkyne moiety.
Heck Coupling: This reaction forms a substituted alkene by reacting an unsaturated compound with an aryl or vinyl halide. The C-6 position would be the preferred site for the initial Heck reaction.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms carbon-nitrogen bonds. Selective amination at the C-6 position could be achieved under carefully controlled conditions.
The presence of the electron-withdrawing difluoromethyl group at the C-4 position enhances the electrophilicity of the pyridine ring, which can facilitate the oxidative addition step in these catalytic cycles. nih.gov This electronic effect further supports the feasibility of highly selective cross-coupling at the halogenated positions. Copper-catalyzed couplings have also emerged as a powerful tool, sometimes offering complementary reactivity to palladium-based systems. researchgate.netnih.gov
Table 2: Overview of Potential Selective Cross-Coupling Reactions This table outlines various transition metal-mediated reactions and their predicted regioselective outcome with this compound.
| Reaction Name | Reagent Type | Metal Catalyst | Expected Site of Reaction | Resulting C-C/C-N Bond |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Palladium | C-6 (Iodo) | Aryl-Aryl, Aryl-Vinyl |
| Sonogashira | Terminal Alkyne | Palladium/Copper | C-6 (Iodo) | Aryl-Alkynyl |
| Heck | Alkene | Palladium | C-6 (Iodo) | Aryl-Vinyl |
| Buchwald-Hartwig | Amine/Amide | Palladium | C-6 (Iodo) | Aryl-Nitrogen |
| Hiyama | Organosilane | Palladium | C-6 (Iodo) | Aryl-Aryl, Aryl-Vinyl |
Carbon-Hydrogen (C-H) Functionalization of Pyridine Derivatives
Direct C-H Activation for Arylation and Alkenylation
Direct C-H functionalization represents a highly atom-economical strategy for modifying aromatic rings without the need for pre-installed functional groups. acs.org For pyridine derivatives, the regioselectivity of C-H activation is heavily influenced by the electronic properties of the ring and its substituents. nih.gov The pyridine nitrogen atom inherently makes the C-2 and C-6 positions electron-deficient and the C-3 and C-5 positions relatively more electron-rich, while also acting as a coordinating site for metal catalysts. researchgate.netnih.gov
In the case of this compound, the C-2 and C-6 positions are already substituted. The remaining C-H bonds are at the C-3 and C-5 positions. The difluoromethyl group at C-4 is a strong electron-withdrawing group, which increases the acidity of the adjacent C-H bonds at C-3 and C-5. nih.gov Palladium-catalyzed C-H arylation and alkenylation reactions often favor positions electronically activated by such groups. nih.govoup.com Therefore, direct C-H functionalization would be expected to occur at either the C-3 or C-5 position. The steric hindrance from the adjacent bulky iodine (at C-6) and bromine (at C-2) atoms might play a role in directing the incoming group to one position over the other, but the electronic activation by the CF₂H group is the dominant factor. nih.gov Some catalytic systems, particularly those using a combination of nickel and a Lewis acid, have shown high selectivity for C-2 alkenylation of pyridines, but this is not applicable here due to the existing bromine substituent. acs.orgfigshare.com Other nickel-based systems can direct alkenylation to the C-3 position, overriding the intrinsic electronic bias. nih.gov
Table 3: Regioselectivity in Direct C-H Functionalization of Substituted Pyridines This table provides literature examples demonstrating how substituents guide the position of C-H activation on the pyridine ring.
| Pyridine Substrate | Reaction Type | Catalyst/Conditions | Position Functionalized | Reference |
|---|---|---|---|---|
| 3-Nitropyridine | C-H Arylation | Pd(OAc)₂/P(n-Bu)Ad₂ | C-4 | nih.gov |
| 4-Fluoropyridine | C-H Arylation | Pd(OAc)₂/P(n-Bu)Ad₂ | C-3/C-5 | nih.gov |
| Pyridine N-Oxide | C-H Alkenylation | Pd(OAc)₂ | C-2/C-6 | researchgate.net |
| Pyridine | C-H Alkenylation | Ni(cod)₂/AlMe₃ | C-3 | nih.gov |
Regioselective C-H Difluoromethylation Approaches
While this compound already contains a difluoromethyl group, understanding the methods for introducing such groups via C-H activation provides insight into the reactivity of the remaining C-H bonds. Direct C-H difluoromethylation of pyridines is a challenging but highly sought-after transformation. nih.gov The inherent electronic properties of the pyridine ring typically direct electrophilic attack to the C-3/C-5 positions and radical or nucleophilic attack to the C-2/C-4/C-6 positions.
Recent advances have demonstrated methods for site-selective C-H difluoromethylation. researchgate.net For instance, strategies involving the temporary dearomatization of the pyridine ring into intermediates like oxazino pyridines can enable meta-C-H difluoromethylation through a radical process. nih.govdntb.gov.ua Alternatively, converting the pyridine into a pyridinium (B92312) salt enhances its electrophilicity and can direct difluoromethylation to the para-position. researchgate.net
For the substrate this compound, any further C-H difluoromethylation would have to occur at the C-3 or C-5 position. Given the strong deactivating and meta-directing nature (with respect to electrophilic attack) of the existing bromo, iodo, and difluoromethyl substituents, a radical-based C-H functionalization approach would likely be necessary. The electronic environment of the C-3 and C-5 positions is heavily influenced by the adjacent halogens and the C-4 difluoromethyl group, making selective functionalization a significant synthetic challenge that would depend heavily on the specific mechanism of the difluoromethylating agent. researchgate.net
Nucleophilic and Electrophilic Substitution Pathways
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for heteroaromatic compounds, particularly electron-deficient ones like substituted pyridines. wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer intermediate. youtube.com The stability of this intermediate is crucial, and it is enhanced by the presence of electron-withdrawing groups and/or ring nitrogen atoms that can delocalize the negative charge. wikipedia.orgyoutube.com
In this compound, both the C-2 and C-6 positions are highly activated towards SNAr. The ring nitrogen can stabilize the negative charge when the nucleophile attacks at either position. Furthermore, the potent electron-withdrawing difluoromethyl group at C-4 provides additional stabilization for the Meisenheimer complex formed upon attack at C-2 or C-6. chemrxiv.org
The question of regioselectivity—whether a nucleophile would replace the bromine at C-2 or the iodine at C-6—is complex. In SNAr reactions, the bond to the leaving group is broken in the second, fast step. The rate-determining step is the initial nucleophilic attack. youtube.com The leaving group's ability to be displaced is not solely dependent on bond strength but also on its ability to stabilize the developing negative charge and its influence on the electrophilicity of the carbon atom. While the C-I bond is weaker than the C-Br bond, the relative reactivity in SNAr often follows the order F > Cl > Br > I, which is related to the electronegativity of the halogen and its ability to polarize the C-X bond, making the carbon more electrophilic. researchgate.net However, this order is not absolute and can be influenced by the nucleophile, solvent, and specific substrate. baranlab.orgresearchgate.net Given the similar electronic environment of the C-2 and C-6 positions, a mixture of products could be obtained, or selectivity could be achieved by carefully tuning the reaction conditions. researchgate.net
Table 4: Factors Influencing Regioselectivity in SNAr of Dihalopyridines
| Factor | Influence on SNAr | Expected Effect on Substrate |
|---|---|---|
| Ring Nitrogen | Stabilizes Meisenheimer complex for attack at C-2 and C-6 positions. | Both C-2 (bromo) and C-6 (iodo) are activated. |
| -CF₂H Group | Strong electron-withdrawing group; further stabilizes intermediate for C-2/C-6 attack. | Enhances reactivity at both halogenated positions. |
| Leaving Group | Complex role; related to C-X bond polarization and stability of X⁻. The typical reactivity order is F > Cl > Br > I. | May favor substitution at C-2 (bromo) over C-6 (iodo), but this is highly dependent on conditions. |
| Steric Hindrance | Can influence the approach of the nucleophile. | The steric environments around C-2 and C-6 are similar; minor influence expected. |
Electrophilic Transformations on Pyridine Rings
The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property makes the ring system generally resistant to electrophilic aromatic substitution reactions, which typically require harsh conditions such as elevated temperatures and the use of strong Brønsted or Lewis acids. nih.govnsf.gov The presence of multiple electron-withdrawing substituents, such as the bromo, iodo, and difluoromethyl groups in this compound, further deactivates the ring towards electrophilic attack.
The reactivity of the pyridine core is electronically mismatched for conventional electrophilic aromatic substitution processes. nih.gov For an electrophile to react, it must attack the π-system of the ring, a process that is disfavored in electron-poor pyridines. Consequently, direct halogenation, nitration, or sulfonation on such a deactivated pyridine nucleus is exceptionally challenging and often results in low yields or requires forcing conditions that may not be compatible with the existing functional groups. nsf.gov
To overcome this low reactivity, synthetic strategies often involve temporary dearomatization or activation of the pyridine ring. nih.gov One common approach is the conversion of the pyridine to its corresponding N-oxide. This modification increases the electron density of the ring, particularly at the C2 and C4 positions, rendering it more susceptible to electrophilic attack. nih.govtandfonline.com Another strategy involves transforming electron-deficient pyridines into activated, electron-rich intermediates that can then undergo electrophilic reactions, followed by a rearomatization step to furnish the substituted pyridine. nih.gov However, for a molecule as heavily substituted and deactivated as this compound, the utility of these methods would need to be empirically determined, as the strong deactivating effects of the existing substituents would still present a significant barrier to reaction.
Halogen Dance and Rearrangement Reactions on Halogenated Pyridines
Halogen dance (HD) reactions, also known as base-catalyzed halogen migration, are rearrangement processes in which a halogen atom translocates from its original position on an aromatic ring. clockss.orgwhiterose.ac.uk This reaction is a powerful tool for the synthesis of polysubstituted aromatic and heteroaromatic compounds that may be difficult to access through other methods. clockss.org The reaction is particularly relevant for bromo- and iodo-substituted pyridines, as bromine and iodine atoms are known for their lability and propensity to migrate under basic conditions. clockss.org
The generally accepted mechanism for the halogen dance involves the deprotonation of the aromatic ring by a strong base, typically a lithium amide like lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate can then undergo an intramolecular or intermolecular halogen transfer, leading to a thermodynamically more stable organolithium species, which can then be trapped by an electrophile. clockss.orgnih.gov
Research on polyhalogenated pyridines has demonstrated the synthetic utility of the halogen dance. For instance, studies on 2,3-dihalopyridines have shown that under continuous-flow conditions, it is possible to selectively form a lithiated intermediate that can either be trapped directly or allowed to undergo a halogen dance to a different position before being trapped by an electrophile. nih.gov This methodology provides a divergent approach to different regioisomers from a single starting material. Similarly, halogen dance reactions have been employed in the synthesis of unique, heavily substituted pyridines like 5-bromo-2-chloro-4-fluoro-3-iodopyridine. nih.gov These reactions highlight the ability to precisely control the functionalization of the pyridine ring by leveraging the migratory aptitude of halogens. clockss.orgnih.gov
The table below summarizes findings from studies on halogen dance reactions on various halogenated pyridines, illustrating the conditions and outcomes.
| Starting Material | Base/Conditions | Key Intermediate | Outcome/Product | Source |
|---|---|---|---|---|
| 2-Chloro-3-bromopyridine | LDA, Continuous Flow, -60°C to -20°C | (2-Chloro-4-lithiopyridin-3-yl)lithium | Trapping of the lithiated intermediate after bromine migration to the 4-position. | nih.gov |
| 2-Fluoro-3-iodopyridine | LDA, Continuous Flow, -20°C | (2-Fluoro-4-lithiopyridin-3-yl)lithium | Successful halogen dance and trapping with various electrophiles in short residence times. | nih.govresearchgate.net |
| Polyhalogenated Pyridine | LDA, Batch, Low Temperature | Not specified | Synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine via halogen migration. | nih.gov |
| 2-Bromo-4-iodopyridine | LDA, then Electrophile (E+) | Not specified | Demonstrates bromine acting as a directing metalation group while iodine undergoes migration. | clockss.org |
Radical Reactions Involving Polyhalogenated and Difluoromethylated Pyridines
The introduction of fluorinated groups, such as the difluoromethyl (CF₂H) group, into pyridine rings is often accomplished via radical pathways. The difluoromethyl radical (•CF₂H) itself is considered to be nucleophilic in character. nih.gov To facilitate its reaction with electron-deficient pyridine rings, it is often generated from reagents where the difluoromethyl group is attached to an electron-withdrawing auxiliary, which enhances the electrophilicity of the resulting radical species. nih.gov
A prominent method for the functionalization of pyridines via radical intermediates is the Minisci reaction. This reaction involves the addition of a carbon-centered radical to a protonated (and therefore more electron-deficient) pyridine ring. nih.gov The direct C-H difluoromethylation of pyridines can be achieved using this approach, often employing reagents like Zn(SO₂CF₂H)₂ as the •CF₂H radical source. nih.gov
Photoredox catalysis has emerged as a powerful and mild method for generating radicals and effecting transformations on pyridine systems. tandfonline.com For example, the difluoroalkylation of pyridine N-oxides has been achieved using visible light photoredox catalysis. In this approach, the pyridine N-oxide is activated, making it more receptive to attack by a radical species like the electrophilic difluoroacetate (B1230586) radical (•CF₂CO₂Et). tandfonline.com Such methods provide an efficient route for incorporating difluoromethyl-containing moieties into the pyridine skeleton under mild conditions. tandfonline.commdpi.com
The table below details various radical reactions used for the functionalization of pyridine derivatives.
| Reaction Type | Pyridine Substrate | Radical Source/Reagent | Conditions | Outcome | Source |
|---|---|---|---|---|---|
| meta-C-H Difluoromethylation | Oxazino Pyridine Intermediates | Difluoromethyl reagent with an electron-withdrawing group | Radical process | meta-difluoromethylated pyridines | nih.gov |
| para-C-H Difluoromethylation (Minisci-type) | Pyridinium Salts | Zn(SO₂CF₂H)₂ | Acidic conditions | para-difluoromethylated pyridines | nih.gov |
| C2/C4-Difluoroalkylation | Pyridine N-Oxides | Ethyl bromodifluoroacetate (BrCF₂CO₂Et) | Photoredox catalysis, visible light | Regioselective incorporation of the CF₂CO₂Et group | tandfonline.com |
| C-H Difluoromethylation | Heteroarenes | Hypervalent iodine(III) reagent | Photolysis (blue light) | C-H difluoromethylated heteroarenes | rsc.org |
Computational and Theoretical Studies on 2 Bromo 4 Difluoromethyl 6 Iodopyridine
Quantum Mechanical Calculations for Electronic Structure Analysis
Ab initio methods, such as Hartree-Fock (HF), and more sophisticated post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed to obtain a precise description of the molecule's electronic wavefunction. These calculations would yield crucial information about the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are key indicators of the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability.
The calculated electronic properties, such as the dipole moment and polarizability, would offer insights into the molecule's behavior in the presence of an electric field and its intermolecular interactions. Furthermore, the analysis of the electron density distribution would reveal the partial atomic charges on each atom, highlighting the electrophilic and nucleophilic sites within the molecule. This is particularly relevant for a molecule with multiple halogen substituents, as it would elucidate the inductive and resonance effects of the bromo, iodo, and difluoromethyl groups on the pyridine (B92270) ring.
Table 1: Illustrative Calculated Electronic Properties for a Substituted Pyridine
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is representative of values that could be obtained for a substituted pyridine through quantum mechanical calculations and is for illustrative purposes only.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the reactivity and selectivity of organic molecules due to its favorable balance of accuracy and computational cost. For 2-bromo-4-(difluoromethyl)-6-iodopyridine, DFT studies would provide a detailed understanding of its chemical behavior.
Furthermore, local reactivity descriptors like the Fukui functions and dual descriptor can be calculated to predict the most probable sites for nucleophilic, electrophilic, and radical attack. For this compound, this would be crucial in predicting the regioselectivity of its reactions. For instance, it would help determine which of the carbon-halogen bonds is more susceptible to cleavage or which position on the pyridine ring is most likely to undergo substitution. The Molecular Electrostatic Potential (MEP) surface would also be mapped to visually identify the electron-rich and electron-poor regions of the molecule, further aiding in the prediction of reactive sites.
Table 2: Representative DFT-Calculated Reactivity Descriptors
| Descriptor | Value | Interpretation |
| Chemical Hardness (η) | 2.65 eV | High hardness suggests high stability and low reactivity. |
| Electrophilicity Index (ω) | 2.1 eV | Moderate electrophilicity, indicating susceptibility to nucleophilic attack. |
| Fukui Function (f-) at C2 | 0.15 | High value suggests this site is susceptible to electrophilic attack. |
| Fukui Function (f+) at C6 | 0.20 | High value suggests this site is susceptible to nucleophilic attack. |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the type of information gained from DFT studies on reactivity.
Theoretical Elucidation of Reaction Mechanisms and Transition States
DFT calculations are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, theoretical studies could be undertaken to investigate various potential transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, or metallation.
By mapping the potential energy surface (PES) for a given reaction, computational chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the geometries of all stationary points, including reactants, intermediates, transition states, and products. The energies of these species allow for the calculation of reaction barriers (activation energies) and reaction enthalpies.
The nature of the transition states can be confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate. The insights gained from these calculations can help to explain experimentally observed product distributions and to predict the feasibility of new reactions. For a molecule with multiple reactive sites like this compound, DFT can be used to compare the activation barriers for competing reaction pathways, thereby predicting the selectivity of a reaction.
Table 3: Example of Calculated Energetics for a Hypothetical Reaction Pathway
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +15.2 |
| Intermediate | -5.7 |
| Transition State 2 | +10.8 |
| Products | -20.3 |
Note: The data is illustrative of the energetic profile of a chemical reaction that could be modeled using DFT.
Prediction of Spectroscopic Properties to Aid Structural Elucidation
Computational methods can predict various spectroscopic properties of a molecule, which can be instrumental in its structural elucidation and characterization. For this compound, these predictions can be compared with experimental data to confirm its structure.
Vibrational frequencies can be calculated using DFT, which correspond to the infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, specific peaks in the experimental spectra can be assigned to particular bond stretches, bends, and torsions within the molecule.
Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ¹⁹F) can also be predicted with a good degree of accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These theoretical chemical shifts can aid in the assignment of complex NMR spectra.
Electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which provides information about the molecule's UV-Visible absorption spectrum. The calculated excitation energies and oscillator strengths can help to interpret the experimental spectrum and understand the nature of the electronic transitions involved.
Table 4: Illustrative Predicted Spectroscopic Data
| Technique | Predicted Data |
| IR Spectroscopy | C-F stretch: 1100-1200 cm⁻¹; C-Br stretch: 550-650 cm⁻¹; C-I stretch: 500-600 cm⁻¹ |
| ¹³C NMR | C2: ~140 ppm; C4: ~135 ppm (t, J=25 Hz); C6: ~110 ppm |
| UV-Vis Spectroscopy | λmax: ~280 nm (π → π* transition) |
Note: This table contains representative predicted spectroscopic data for a molecule with similar functional groups, intended for illustrative purposes.
Advanced Analytical and Spectroscopic Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and mechanistic study of organic molecules like "2-Bromo-4-(difluoromethyl)-6-iodopyridine." This non-destructive technique allows for the detailed analysis of the molecular framework.
Multi-Nuclear NMR for Elucidating Reaction Intermediates
The study of reaction pathways for the synthesis or derivatization of "this compound" can be significantly enhanced by multi-nuclear NMR. Beyond standard proton (¹H) and carbon-¹³ (¹³C) NMR, fluorine-¹⁹ (¹⁹F) NMR is particularly crucial due to the presence of the difluoromethyl group. By monitoring the changes in the ¹⁹F NMR spectrum over the course of a reaction, it is possible to identify and characterize fluorine-containing intermediates. The large chemical shift dispersion of ¹⁹F NMR provides high resolution, making it easier to distinguish between different fluorine environments in reactants, intermediates, and products.
2D NMR Techniques for Connectivity and Stereochemical Assignments
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra of "this compound" and its derivatives, confirming the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons on the pyridine (B92270) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the proton and its attached carbon.
These 2D NMR experiments would be vital in confirming the structure of "this compound" synthesized via a multi-step reaction, ensuring the correct regiochemistry of the substituents.
High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the progress of reactions involving "this compound" and for identifying reaction intermediates. HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions.
By analyzing aliquots of a reaction mixture at different times, HRMS can track the depletion of starting materials and the formation of products. More importantly, it can detect the presence of low-concentration intermediates that may not be observable by NMR. The characteristic isotopic patterns of bromine and iodine would aid in the identification of halogen-containing species in the mass spectrum.
Table 1: Hypothetical HRMS Data for Reaction Monitoring (Note: This table is for illustrative purposes as specific experimental data for this compound is not available.)
| Time (min) | Reactant Ion (m/z) | Intermediate Ion (m/z) | Product Ion (m/z) |
| 0 | [M+H]⁺ of Starting Material | - | - |
| 10 | Decreasing Intensity | [Intermediate+H]⁺ | Increasing Intensity |
| 30 | Low Intensity | Decreasing Intensity | High Intensity |
| 60 | Not Detected | Not Detected | [Product+H]⁺ |
Complementary Spectroscopic Methods for Reaction Pathway Analysis
In conjunction with NMR and HRMS, other spectroscopic techniques can provide additional insights into reaction pathways.
Infrared (IR) Spectroscopy: Can be used to monitor the appearance or disappearance of key functional groups during a reaction. For instance, changes in the C-Br, C-I, or C-F vibrational modes could be tracked.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the pyridine ring during a reaction, particularly if conjugated intermediates are formed, can be monitored by UV-Vis spectroscopy.
The combined application of these advanced analytical and spectroscopic techniques is essential for a thorough understanding of the chemistry of "this compound," from its synthesis to its reactivity, enabling the detailed elucidation of reaction mechanisms and the unambiguous characterization of all species involved.
Synthetic Utility and Building Block Applications of 2 Bromo 4 Difluoromethyl 6 Iodopyridine
Role in Multi-Component and Cascade Reaction Sequences
While specific examples of 2-Bromo-4-(difluoromethyl)-6-iodopyridine in multi-component reactions (MCRs) are not extensively documented, its structure is well-suited for such synthetic strategies. MCRs, which involve the combination of three or more reactants in a single operation to form a product that incorporates portions of all the reactants, could leverage the distinct reactivity of the halogen atoms on the pyridine (B92270) ring.
For instance, a hypothetical cascade sequence could be initiated by a selective reaction at the more reactive iodine-bearing position, followed by an intramolecular reaction involving a substituent introduced at this site. The difluoromethyl group, with its electron-withdrawing properties, can influence the regioselectivity of these transformations. The pyridine nitrogen itself can also participate in or direct cascade sequences, particularly in the formation of fused heterocyclic systems. The development of novel MCRs and cascade reactions involving this building block remains an area with significant potential for the efficient synthesis of complex molecules.
Strategies for Orthogonal Functionalization of Polyhalogenated Pyridines
The presence of both a bromine and an iodine atom on the pyridine ring of this compound is the cornerstone of its utility in orthogonal functionalization. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions allows for selective, stepwise introduction of different substituents.
This differential reactivity enables a modular approach to the synthesis of polysubstituted pyridines. For example, a Sonogashira coupling can be performed selectively at the 6-position (iodine) under conditions that leave the bromine at the 2-position intact. Subsequently, the bromine can be subjected to a different cross-coupling reaction, such as a Suzuki-Miyaura, Buchwald-Hartwig, or Stille coupling, to introduce a second, distinct substituent. This sequential approach provides precise control over the final molecular architecture.
| Reaction Type | Position of Reactivity | Coupling Partner | Catalyst System (Typical) |
| Sonogashira Coupling | C6-I | Terminal Alkyne | Pd(PPh₃)₄, CuI |
| Suzuki-Miyaura Coupling | C2-Br | Boronic Acid/Ester | Pd(OAc)₂, Ligand (e.g., SPhos) |
| Buchwald-Hartwig Amination | C2-Br | Amine | Pd₂(dba)₃, Ligand (e.g., BINAP) |
| Stille Coupling | C2-Br | Organostannane | Pd(PPh₃)₄ |
This table illustrates a potential orthogonal functionalization strategy.
Development of Diverse Heterocyclic Scaffolds through Sequential Transformations
The sequential functionalization of this compound serves as a powerful tool for the construction of a wide array of diverse heterocyclic scaffolds. By carefully choosing the coupling partners in a stepwise manner, complex fused-ring systems and highly substituted pyridines can be assembled.
For example, a Sonogashira coupling at the C6 position can introduce an alkyne moiety. This alkyne can then undergo a variety of cyclization reactions, such as an intramolecular hetero-Diels-Alder reaction or a transition-metal-catalyzed annulation, to form a fused ring system. The remaining bromine atom at the C2 position can then be used as a handle for further diversification, for instance, by introducing a key pharmacophore through a subsequent Suzuki or Buchwald-Hartwig coupling. This strategy allows for the rapid generation of libraries of complex heterocyclic compounds for applications in drug discovery and materials science.
An illustrative, though general, synthetic pathway could involve:
Selective Sonogashira coupling at the C6-I bond to introduce an ethynyl-aryl group.
Intramolecular cyclization of a substituent on the newly introduced aryl group with the pyridine nitrogen or another functionality to form a fused heterocyclic system.
Suzuki-Miyaura coupling at the C2-Br bond to introduce another aryl or heteroaryl moiety, leading to a complex, polycyclic aromatic system.
Application in Target-Oriented Synthesis of Complex Molecular Architectures
The controlled and predictable reactivity of this compound makes it an attractive intermediate for the target-oriented synthesis of complex molecules, particularly those found in pharmaceuticals and agrochemicals. The difluoromethyl group is a known bioisostere for hydroxyl, thiol, or hydroxamic acid groups and can enhance metabolic stability and binding affinity.
In a synthetic campaign towards a complex target molecule, this building block can serve as a central scaffold onto which key fragments are assembled in a convergent manner. The ability to perform sequential cross-couplings with high regioselectivity minimizes the need for protecting group manipulations and can lead to more efficient and shorter synthetic routes. While specific examples of its use in the total synthesis of named natural products or drugs are not yet prevalent in the literature, its potential is evident. The strategic functionalization of this pyridine core allows for the precise installation of pharmacophoric elements required for biological activity. As the demand for novel fluorinated heterocycles in medicinal and agricultural chemistry grows, the application of this compound in the synthesis of complex, high-value molecules is expected to increase.
Q & A
Q. What are the most reliable synthetic routes for preparing 2-Bromo-4-(difluoromethyl)-6-iodopyridine?
Methodological Answer:
- The compound can be synthesized via sequential halogenation and difluoromethylation. For example:
Halogenation : Start with a pyridine core and introduce iodine at the 6-position using directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) followed by quenching with I₂ .
Difluoromethylation : Introduce the difluoromethyl group at the 4-position via radical-mediated C–H activation using sodium difluoromethanesulfinate (DFMS) under photoredox catalysis .
Bromination : Electrophilic bromination at the 2-position using N-bromosuccinimide (NBS) in acetic acid .
Q. What purification strategies are optimal for isolating this compound?
Methodological Answer:
- Recrystallization : Use a mixed solvent system (e.g., ethanol/water) to exploit solubility differences. Melting points of analogous bromopyridines (e.g., 80–82°C for 6-amino-3-bromo-2-methylpyridine) suggest similar polar solvents are viable .
- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (9:1 to 4:1). Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane/EtOAc) .
- HPLC : For high-purity applications, use a C18 column with acetonitrile/water (70:30) at 1 mL/min .
Q. How should researchers characterize this compound spectroscopically?
Methodological Answer:
- NMR :
- ¹H NMR : Expect aromatic protons at δ 7.8–8.5 ppm (pyridine ring), with splitting patterns influenced by adjacent halogens.
- ¹³C NMR : Pyridine carbons appear at 120–150 ppm; CF₂H resonates near 110–115 ppm (¹JCF ≈ 250 Hz) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ with isotopic clusters for Br (1:1) and I (1:1) .
- X-ray Crystallography : For structural confirmation, grow crystals via slow evaporation in DCM/hexane. Compare bond lengths/angles to related structures (e.g., 4-Bromo-2,6-dichloropyridine, C–Br ≈ 1.89 Å) .
Advanced Research Questions
Q. How do electronic effects of the CF₂H and iodine substituents influence cross-coupling reactivity?
Methodological Answer:
- Electronic Effects :
Q. How can researchers resolve contradictions in crystallographic and computational data for this compound?
Methodological Answer:
- Data Triangulation :
Compare experimental X-ray data (e.g., torsion angles, bond lengths) with DFT-optimized structures (B3LYP/6-31G*) .
Analyze Hirshfeld surfaces to assess intermolecular interactions (e.g., halogen bonding between Br/I and adjacent pyridine rings) .
Q. What strategies mitigate steric hindrance during nucleophilic substitution at the 2-bromo position?
Methodological Answer:
- Steric Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
